molecular formula C15H19N5O2 B5404152 N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Cat. No. B5404152
M. Wt: 301.34 g/mol
InChI Key: HQFIOJUVEKTTHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, also known as FP-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is not fully understood, but it is thought to involve modulation of the sigma-1 receptor and other targets. The sigma-1 receptor is known to be involved in a range of physiological processes, including pain perception, mood regulation, and cellular stress responses. By modulating the activity of this receptor, N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide may be able to influence these processes in a variety of ways.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been shown to exhibit a range of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of ion channels, and modulation of intracellular signaling pathways. These effects make N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide a valuable tool for researchers investigating a variety of biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide in lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it a valuable tool for investigating the role of this receptor in a variety of biological processes. However, one limitation of using N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is its relatively short half-life, which can make it difficult to study the long-term effects of the compound.

Future Directions

There are a number of potential future directions for research involving N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. One area of interest is the role of the sigma-1 receptor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide may also have potential as a therapeutic agent for these diseases, as well as for other conditions such as chronic pain and depression. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide and its potential interactions with other targets in the body.
Conclusion:
Overall, N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a valuable tool for scientific research that has a range of potential applications in a variety of fields. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for investigating the role of this receptor in a range of biological processes. While there are some limitations to using N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide in lab experiments, its potential applications make it an important area of research for the future.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide involves a multi-step process that begins with the reaction of 2-furylmethylamine with 2-bromoacetyl bromide to form N-(2-furylmethyl)-2-bromoacetamide. This intermediate is then reacted with 4-(2-pyrimidinyl)piperazine to yield N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. The synthesis of N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry principles.

Scientific Research Applications

N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been widely used in scientific research as a tool to investigate a variety of biological processes. One of the most important applications of N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is as a ligand for the sigma-1 receptor, which is a protein that plays a key role in regulating a range of physiological processes. N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has also been shown to have activity at other receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c21-14(18-11-13-3-1-10-22-13)12-19-6-8-20(9-7-19)15-16-4-2-5-17-15/h1-5,10H,6-9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFIOJUVEKTTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=CC=CO2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.